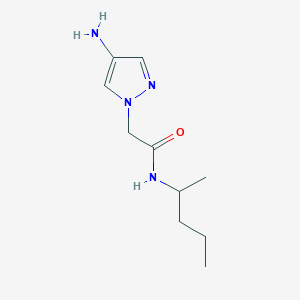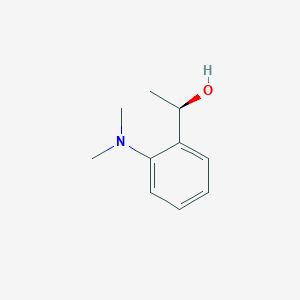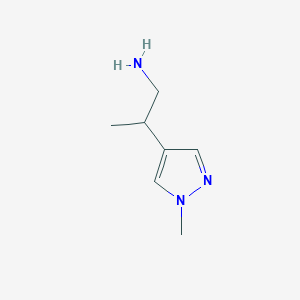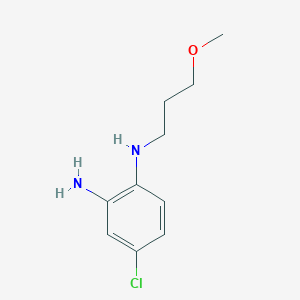
2-(4-Amino-1h-pyrazol-1-yl)-N-(pentan-2-yl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-Amino-1h-pyrazol-1-yl)-N-(pentan-2-yl)acetamide is a synthetic organic compound that features a pyrazole ring substituted with an amino group and an acetamide moiety. Compounds with pyrazole rings are often of interest in medicinal chemistry due to their potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Amino-1h-pyrazol-1-yl)-N-(pentan-2-yl)acetamide typically involves the following steps:
Formation of the Pyrazole Ring: This can be achieved by reacting hydrazine with a 1,3-diketone under acidic or basic conditions.
Amination: The pyrazole ring can be aminated using an appropriate amine source, such as ammonia or an amine salt.
Acetamide Formation: The final step involves the acylation of the aminopyrazole with an acyl chloride or anhydride to form the acetamide.
Industrial Production Methods
Industrial production methods would likely involve optimizing the above synthetic routes for large-scale production, focusing on yield, purity, and cost-effectiveness. This might include the use of continuous flow reactors, automated synthesis, and purification techniques.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the amino group or the pyrazole ring.
Reduction: Reduction reactions could target the acetamide moiety or the pyrazole ring.
Substitution: The amino group on the pyrazole ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield nitro or hydroxyl derivatives, while reduction could produce amines or alcohols.
Scientific Research Applications
2-(4-Amino-1h-pyrazol-1-yl)-N-(pentan-2-yl)acetamide could have several applications in scientific research:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use as a probe or ligand in biochemical assays.
Medicine: Investigation of its pharmacological properties for potential therapeutic uses.
Industry: Use in the development of new materials or as an intermediate in chemical manufacturing.
Mechanism of Action
The mechanism of action for this compound would depend on its specific biological target. Generally, compounds with pyrazole rings can interact with enzymes or receptors, modulating their activity. The acetamide moiety might enhance binding affinity or specificity.
Comparison with Similar Compounds
Similar Compounds
2-(4-Amino-1h-pyrazol-1-yl)acetamide: Lacks the pentan-2-yl group, which might affect its solubility and biological activity.
N-(Pentan-2-yl)acetamide: Lacks the pyrazole ring, which is crucial for its potential biological activity.
Uniqueness
2-(4-Amino-1h-pyrazol-1-yl)-N-(pentan-2-yl)acetamide is unique due to the combination of the pyrazole ring and the acetamide moiety, which might confer specific biological activities and chemical properties not found in similar compounds.
Properties
Molecular Formula |
C10H18N4O |
|---|---|
Molecular Weight |
210.28 g/mol |
IUPAC Name |
2-(4-aminopyrazol-1-yl)-N-pentan-2-ylacetamide |
InChI |
InChI=1S/C10H18N4O/c1-3-4-8(2)13-10(15)7-14-6-9(11)5-12-14/h5-6,8H,3-4,7,11H2,1-2H3,(H,13,15) |
InChI Key |
VTSBUUJTZTVZQI-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(C)NC(=O)CN1C=C(C=N1)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Tricyclo[4.2.0.02,5]octane-3-carboxylic acid](/img/structure/B13634406.png)


![6-(2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)ethyl)pyrazolo[1,5-a]pyrimidine-3-carboxylic acid](/img/structure/B13634428.png)




![6-Acetamidospiro[2.5]octane-1-carboxylic acid](/img/structure/B13634450.png)




